![molecular formula C13H11N3O2 B1681164 SU9516 CAS No. 377090-84-1](/img/structure/B1681164.png)
SU9516
Vue d'ensemble
Description
SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and, to a lesser extent, CDK4 . It competitively binds in the ATP binding pocket of CDK2 and CDK1 . It is highly selective and does not inhibit PKC, p38 MAPK, PDGFR, or EGFR .
Synthesis Analysis
SU9516 is a 3-substituted indolinone compound . It was identified via high-throughput screening with CDK2 .
Molecular Structure Analysis
The X-ray crystal structure of SU9516 bound to CDK2 revealed interactions between the molecule and Leu83 and Glu81 of the kinase .
Chemical Reactions Analysis
SU9516 is competitive with respect to ATP for CDK2/cyclin A, with a Ki value of 0.031 microM . It inhibits CDK2/cyclin E and CDK1/cyclin B1 in an ATP-competitive manner, although at a 2- to 8-fold reduced potency . In contrast, the compound exhibited non-competitive inhibition with respect to ATP toward CDK4/cyclin D1, with a 45-fold reduced potency .
Physical And Chemical Properties Analysis
The chemical formula of SU9516 is C13H11N3O2 . The CAS Registry Number is 377090-84-1 .
Applications De Recherche Scientifique
Inhibition of Cyclin-Dependent Kinases (CDKs)
SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1 and, to a lesser extent, CDK4 . It competitively binds in the ATP binding pocket of CDK2 and CDK1 .
Cancer Research: Colon Carcinoma
SU9516 decreases proliferation in human colon carcinoma cell lines RKO and SW480, through inhibition of retinoblastoma protein (Rb) phosphorylation . This results in increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis .
Leukemia and Lymphoma
SU9516 induces mitochondrial injury, caspase activation and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 in U937, Jurkat, and HL-60 leukemia or lymphoma cell lines .
Inflammatory Breast Cancer
SU9516 induces apoptosis, alone or in combination with paclitaxel, in the inflammatory breast cancer cell line SUM149PT .
Cell Cycle Regulation
SU9516 has been shown to cause alterations in the cell cycle resulting in either a G0-G1 or a G2-M block . This is due to its ability to inhibit the activity of cdk2, leading to a decrease in the phosphorylation of the retinoblastoma protein pRb .
Development of Antineoplastic Agents
SU9516 supports the theory that compounds that inhibit cdk2 are viable resources in the development of new antineoplastic agents . This is due to its ability to selectively inhibit cdk2, leading to an increase in caspase-3 activation and alterations in cell cycle .
Mécanisme D'action
Target of Action
SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and to a lesser extent, CDK4 . These kinases play a crucial role in cell cycle regulation, making them primary targets for SU9516.
Mode of Action
SU9516 competitively binds in the ATP binding pocket of CDK2 and CDK1 . This binding inhibits the activity of these kinases, leading to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDKs by SU9516 affects the cyclin/CDK pathway, which is crucial for cell cycle progression . This results in decreased phosphorylation of the retinoblastoma protein (Rb), leading to increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . Additionally, SU9516 induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The action of SU9516 leads to several molecular and cellular effects. It decreases proliferation in human colon carcinoma cell lines through inhibition of Rb phosphorylation . It also induces apoptosis in various cell lines, including leukemia or lymphoma cell lines and the inflammatory breast cancer cell line SUM149PT . In the context of Duchenne muscular dystrophy, SU9516 increases α7β1 integrin in skeletal muscle, ameliorates pathology, and improves muscle function .
Action Environment
One study showed that su9516 can significantly influence the in vitro developmental competence of porcine parthenogenetically activated embryos
Safety and Hazards
Orientations Futures
SU9516 has shown promise in cancer research. It decreases proliferation in human colon carcinoma cell lines RKO and SW480, through inhibition of retinoblastoma protein (Rb) phosphorylation, resulting in increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . It also induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 in U937, Jurkat, and HL-60 leukemia or lymphoma cell lines . Furthermore, it induces apoptosis, alone or in combination with paclitaxel, in the inflammatory breast cancer cell line SUM149PT . These findings support the theory that compounds that inhibit CDK2 are viable resources in the development of new antineoplastic agents .
Propriétés
IUPAC Name |
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKRWAIZMBVCU-WCIBSUBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020706 | |
Record name | SU 9516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SU9516 | |
CAS RN |
377090-84-1 | |
Record name | SU 9516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU-9516 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.